1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol

Endocrine Disruption PFAS Toxicology In Vitro Bioassay

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol (CAS 39239-79-7), also designated as 4:2 fluorotelomer alcohol (4:2 FTOH), is a polyfluorinated alkyl alcohol with the molecular formula C10H9F13O and a molecular weight of 392.16 g/mol. This compound features a perfluorohexyl (C6F13) moiety separated from the hydroxyl group by an ethylene (CH2CH2) spacer, classifying it as a short-chain PFAS with a six-carbon perfluorinated segment.

Molecular Formula C10H9F13O
Molecular Weight 392.16 g/mol
CAS No. 39239-79-7
Cat. No. B3041859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol
CAS39239-79-7
Molecular FormulaC10H9F13O
Molecular Weight392.16 g/mol
Structural Identifiers
SMILESC(CCO)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H9F13O/c11-5(12,3-1-2-4-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2
InChIKeyHJYIVOYQMVJCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol (CAS 39239-79-7): Properties, Regulatory Context, and Procurement Considerations


1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol (CAS 39239-79-7), also designated as 4:2 fluorotelomer alcohol (4:2 FTOH), is a polyfluorinated alkyl alcohol with the molecular formula C10H9F13O and a molecular weight of 392.16 g/mol . This compound features a perfluorohexyl (C6F13) moiety separated from the hydroxyl group by an ethylene (CH2CH2) spacer, classifying it as a short-chain PFAS with a six-carbon perfluorinated segment [1]. Available in technical purity grades (≥95%) suitable for research and industrial applications, this compound is a colorless liquid with predicted density of 1.5±0.1 g/cm³, boiling point of 189.7±40.0 °C at 760 mmHg, and a LogP of 4.89, indicating its hydrophobic and lipophobic character [2].

Why 4:2 FTOH Cannot Be Casually Substituted with 6:2, 8:2 FTOHs or Other Fluorinated Alcohols in Critical Applications


Fluorotelomer alcohols (FTOHs) of varying perfluorinated chain lengths exhibit significantly divergent physicochemical properties, biological activities, and environmental fates, precluding simple substitution. The perfluoroalkyl chain length directly dictates key parameters including vapor pressure, water solubility, and surface activity, which in turn govern performance in surface modification and as synthetic intermediates [1]. Furthermore, the estrogenic potency and bioaccumulation potential of FTOHs are chain-length dependent; for instance, 8:2 FTOH (C8F17) exhibits markedly different biological receptor activation profiles compared to shorter-chain analogs like 4:2 FTOH (C6F13) [2]. Regulatory scrutiny also varies with chain length, as longer-chain PFAS are subject to stricter controls due to higher persistence and bioaccumulation concerns [3]. Therefore, selecting the specific FTOH chain length is not a trivial decision but a critical determinant of functional efficacy, toxicological profile, and regulatory compliance.

Quantitative Evidence Guide for 1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol (4:2 FTOH)


Reduced Estrogenic Potency Compared to 6:2 and 8:2 FTOH: A Safety and Selection Advantage

In a yeast two-hybrid assay assessing interaction with human estrogen receptor alpha (hERα), 4:2 FTOH (this compound) demonstrated significantly lower estrogenic potency compared to 6:2 FTOH and 8:2 FTOH. While 6:2 FTOH and 8:2 FTOH induced strong, dose-dependent receptor activation, 4:2 FTOH exhibited negligible activity, suggesting a chain-length threshold for estrogenic effects [1]. This differentiation is critical for applications where endocrine activity is a safety or regulatory concern.

Endocrine Disruption PFAS Toxicology In Vitro Bioassay

Chain-Length Dependent Vapor Pressure: Implications for Volatility and Environmental Partitioning

The vapor pressure of fluorotelomer alcohols decreases with increasing perfluorinated chain length. Experimental determination using the Knudsen effusion method established that 4:2 FTOH exhibits a vapor pressure approximately 1.5-fold higher than 6:2 FTOH and 2.5-fold higher than 8:2 FTOH at 25°C [1]. This property directly influences the compound's volatility, atmospheric transport potential, and partitioning behavior in environmental and industrial systems.

Physicochemical Properties Environmental Fate PFAS Volatility

Surface Tension Reduction Capability: Moderate Activity Suitable for Specific Formulations

Fluorotelomer alcohols reduce surface tension through adsorption at the air-water interface. While direct experimental surface tension data for pure 4:2 FTOH is limited in open literature, predictive modeling and class trends indicate that 4:2 FTOH (C6F13) exhibits a surface tension around 20-22 mN/m, which is higher (less effective at reducing surface tension) than 8:2 FTOH (C8F17) at ~18 mN/m, but lower than non-fluorinated alcohols (~24-28 mN/m) [1][2]. This intermediate surface activity can be advantageous in formulations where extreme hydrophobicity is not desired.

Surface Activity Surfactant Performance Interfacial Tension

Hydrophobic Parameter (LogP) and Its Impact on Partitioning Behavior

The octanol-water partition coefficient (LogP) is a key determinant of a compound's lipophilicity and its tendency to partition into biological membranes or organic phases. The predicted LogP for 4:2 FTOH is 4.89, compared to 5.5 for 6:2 FTOH and >6.0 for 8:2 FTOH [1]. This 0.6-1.2 unit difference translates to a 4- to 16-fold lower theoretical bioaccumulation potential for 4:2 FTOH, which can be a decisive factor in material selection for applications with potential environmental release or consumer contact.

Partition Coefficient Lipophilicity QSAR

Optimal Application Scenarios for 4:2 FTOH (1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecan-1-ol)


Intermediate for Short-Chain PFAS-Based Surfactants and Polymeric Products

4:2 FTOH serves as a key building block for synthesizing short-chain fluorosurfactants and telomer-based polymeric products where moderate surface activity and lower bioaccumulation potential are desired. Its C6 perfluorinated tail provides sufficient hydrophobicity for many industrial applications while aligning with the industry trend toward shorter-chain PFAS alternatives [1].

Analytical Reference Standard for PFAS Monitoring and Method Development

Due to its defined structure and intermediate chain length, 4:2 FTOH is included in certified reference material mixes for the quantification of fluorotelomer alcohols in environmental samples, consumer products, and biological matrices. Its distinct retention time and mass spectrum facilitate accurate identification in complex mixtures .

Surface Modification Agent for Controlled Wettability

The compound's intermediate surface tension (~20-22 mN/m) makes it suitable for surface treatments where extreme water and oil repellency (as provided by C8 or longer FTOHs) is not required or even detrimental. This includes applications in textile finishes, paper coatings, and specialty lubricants where a balance of hydrophobic and processing properties is critical [2].

Precursor for Fluorinated Pharmaceutical and Agrochemical Intermediates

The reactive hydroxyl group allows for facile conversion to acrylates, methacrylates, sulfates, and other derivatives used in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and crop protection agents. The shorter perfluorinated chain may offer advantages in terms of metabolic stability and reduced environmental persistence compared to longer-chain analogs .

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